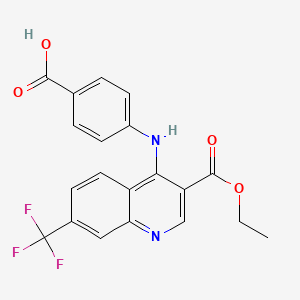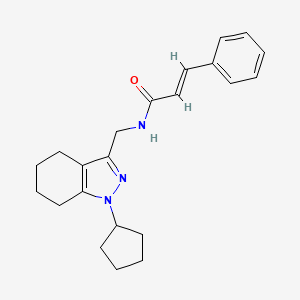![molecular formula C16H14ClN3O2 B2466187 7-氯-N-[氰基(氧杂环戊烷-3-YL)甲基]喹啉-2-甲酰胺 CAS No. 1645433-58-4](/img/structure/B2466187.png)
7-氯-N-[氰基(氧杂环戊烷-3-YL)甲基]喹啉-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide is a synthetic compound belonging to the quinoline family.
科学研究应用
7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents and pim-1 kinase inhibitors . Pim-1 kinase is a protein that plays a crucial role in cell survival and proliferation .
Mode of Action
It’s known that quinoline-carboxamide derivatives can induce apoptosis by down-regulating bcl-2 and up-regulating bax and caspase-3 . These proteins are key players in the process of apoptosis, a form of programmed cell death .
Biochemical Pathways
The induction of apoptosis suggests that this compound may influence pathways related to cell survival and death .
Result of Action
Quinoline-carboxamide derivatives have shown good anti-proliferative activities against various cell lines . This suggests that they may inhibit cell growth and induce cell death.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of the Oxolan-3-YL Methyl Group: This step involves the reaction of the quinoline derivative with oxirane (ethylene oxide) under basic conditions to form the oxolan-3-YL methyl group.
Final Coupling: The final step involves coupling the cyano and oxolan-3-YL methyl groups to the quinoline core using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .
化学反应分析
Types of Reactions
7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Compounds with an oxidized quinoline core, known for their antimicrobial properties.
Quinoxaline Derivatives: Compounds with a similar nitrogen-containing heterocyclic structure, used in various pharmaceutical applications.
Uniqueness
7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxolan-3-YL methyl group and cyano group provide additional sites for chemical modification, enhancing its versatility in scientific research .
属性
IUPAC Name |
7-chloro-N-[cyano(oxolan-3-yl)methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-12-3-1-10-2-4-13(19-14(10)7-12)16(21)20-15(8-18)11-5-6-22-9-11/h1-4,7,11,15H,5-6,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHQLQNUSACMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C2=NC3=C(C=CC(=C3)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2466105.png)
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2466107.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2466110.png)

![1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2466112.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2,5-dimethylphenylsulfonamido)acetamide](/img/structure/B2466114.png)
![1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2466116.png)
![1-allyl-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2466118.png)
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide](/img/structure/B2466119.png)
![3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2466121.png)
![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2466125.png)
![4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2466127.png)
